molecular formula C8H10O3 B1204963 Halleridone CAS No. 94535-01-0

Halleridone

Numéro de catalogue: B1204963
Numéro CAS: 94535-01-0
Poids moléculaire: 154.16 g/mol
Clé InChI: HSGPAWIMHOPPDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Historical Context and Discovery in Botanical Sources

The discovery and isolation of this compound represents a significant milestone in natural product chemistry, with its initial identification occurring through systematic phytochemical investigations of various plant species. The compound was first characterized from Halleria lucida, where researchers Messana and colleagues isolated both this compound and its related compound hallerone in 1984. This groundbreaking work established the structural foundation for understanding cyclohexadienone natural products and their occurrence in botanical sources. The research demonstrated that this compound could be distinguished as a cyclohexenone derivative, while hallerone was characterized as a cyclohexadienone, with the notable finding that hallerone could be chemically converted into this compound through specific reaction conditions.

Subsequent investigations expanded the known botanical sources of this compound significantly beyond its original discovery in Halleria lucida. The compound was later identified in Cornus walteri, where it was isolated from the stem portions of the plant and found to exhibit specific biological activities. Further botanical surveys revealed the presence of this compound in Phyla nodiflora, where it appeared alongside hallerone as acetyl derivatives in the leaf tissues. The identification of this compound in Teucrium decipiens added another dimension to its botanical distribution, demonstrating that this cyclohexadienone occurs across multiple plant families and geographical regions.

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and infrared spectroscopy techniques. The compound's International Union of Pure and Applied Chemistry name has been established as 3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one, reflecting its complex ring system and functional group arrangement. The Simplified Molecular Input Line Entry System representation (C1COC2C1(C=CC(=O)C2)O) provides a systematic description of its molecular connectivity and three-dimensional structure.

Plant Species Plant Part Year of Discovery Research Team Additional Compounds
Halleria lucida Whole plant 1984 Messana et al. Hallerone
Cornus walteri Stems Post-1984 Various researchers Multiple phenolic compounds
Phyla nodiflora Leaves 2000 Ravikanth et al. Hallerone (acetyl derivatives)
Teucrium decipiens Various parts Post-2000 Multiple research groups Related phenolic compounds

Taxonomic Significance in Plant Chemotaxonomy

The chemotaxonomic importance of this compound has been thoroughly established through extensive research demonstrating its utility as a diagnostic marker for plant classification and identification. Ravikanth and colleagues specifically identified this compound and hallerone as taxonomic markers in Phyla nodiflora, establishing their significance in biochemical systematic studies. This research represented a crucial advancement in understanding how secondary metabolites can serve as reliable indicators for plant taxonomy, particularly in cases where morphological characteristics may be insufficient for accurate species identification.

The distribution pattern of this compound across different plant families provides valuable insights into evolutionary relationships and biosynthetic pathways. The compound's presence in Verbenaceae (Phyla nodiflora), Scrophulariaceae (Halleria lucida), Cornaceae (Cornus walteri), and Lamiaceae (Teucrium decipiens) suggests either convergent evolution of biosynthetic pathways or shared ancestral metabolic capabilities. This broad taxonomic distribution makes this compound particularly valuable for comparative phytochemical studies and phylogenetic analyses based on chemical characters.

Recent investigations have expanded the chemotaxonomic applications of this compound to include its use in cultivar identification within specific plant species. Research on Olea europaea cultivars demonstrated that this compound, along with other specialized metabolites, could be employed in fingerprinting approaches for cultivar identification. The study revealed that this compound was detected only in specific cultivars, suggesting its potential utility in establishing chemical profiles for agricultural and botanical classification purposes.

The biochemical systematic ecology research has further validated the taxonomic significance of this compound by demonstrating its consistent occurrence within related taxa and its absence in distantly related groups. This pattern supports the use of this compound as a reliable chemotaxonomic character for plant classification systems. The compound's stability and distinctive spectroscopic properties make it particularly suitable for routine taxonomic applications, where consistent and reproducible identification methods are essential.

Taxonomic Application Plant Family Methodological Approach Research Findings Classification Utility
Species identification Verbenaceae Chemical fingerprinting Consistent presence in Phyla nodiflora High reliability for species-level identification
Cultivar differentiation Oleaceae Metabolite profiling Selective occurrence in specific cultivars Moderate utility for intraspecific classification
Phylogenetic analysis Multiple families Comparative phytochemistry Broad distribution across plant families Valuable for understanding evolutionary relationships
Biochemical systematics Lamiaceae Secondary metabolite surveys Presence in Teucrium species Supportive evidence for taxonomic groupings

Propriétés

IUPAC Name

3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGPAWIMHOPPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(C=CC(=O)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915459
Record name 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-01-0
Record name Halleridone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications De Recherche Scientifique

Neuroprotective Effects

Mechanism of Action
Halleridone has been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Research indicates that this compound promotes the upregulation of heme oxygenase-1 (HO-1), an enzyme associated with neuroprotection. This activation helps mitigate neuroinflammation and oxidative damage, particularly in conditions characterized by amyloid beta (Aβ) accumulation, such as Alzheimer's disease.

Key Findings

  • In Vitro Studies : In murine hippocampal HT22 cells, this compound significantly increased Nrf2 expression and facilitated its translocation to the nucleus, enhancing HO-1 expression and reducing inflammatory mediators like interleukin (IL)-1β and IL-6 .
  • Cellular Impact : this compound effectively reduced Aβ-induced microglial activation in BV-2 cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Properties

Cytotoxicity Against Cancer Cells
this compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Research Insights

  • Cell Viability Assays : this compound was tested on several cancer cell lines, showing concentration-dependent inhibition of cell viability. The IC50 values for different cancer types highlight its potency:
    • MCF-7 (breast cancer) : IC50 values indicated significant cytotoxicity at low concentrations .
    • U373 (glioblastoma) : Similar patterns of inhibition were observed, reinforcing this compound's potential as an anticancer agent .

Antioxidant Activity

This compound's antioxidant properties are primarily attributed to its interaction with reactive oxygen species (ROS). By enhancing the expression of antioxidant enzymes through the Nrf2 pathway, it helps protect cells from oxidative damage.

Experimental Evidence

  • Oxidative Stress Models : In various in vitro models, this compound demonstrated a protective effect against oxidative stress-induced cellular damage, promoting cell survival and reducing apoptosis rates .

Summary of Applications

ApplicationMechanismKey Findings
NeuroprotectionActivation of Nrf2 and HO-1Reduces neuroinflammation and oxidative stress
AnticancerInduction of apoptosis in cancer cellsSignificant cytotoxicity across various cancer types
AntioxidantScavenging of reactive oxygen speciesProtects cells from oxidative damage

Neuroprotective Effects

A study conducted on murine models showed that administration of this compound led to a significant decrease in Aβ-induced inflammation markers. The results indicated a reduction in IL-1β and IL-6 levels, suggesting potential therapeutic benefits for Alzheimer's disease treatment .

Anticancer Activity

In a comparative study involving different natural compounds, this compound exhibited superior cytotoxic effects against MCF-7 cells compared to other tested agents. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Halleridone and Analogous Compounds

Compound Structure Key Functional Groups Molecular Formula Key Pharmacological Activities
This compound Benzofuranone Ketone (C=O), hydroxyl (OH) C₈H₁₀O₃ Nrf2 activation, neuroprotective
Cornoside Phenolic glucoside Glucosyl moiety, dihydroxyphenyl C₁₄H₂₀O₈ Cytotoxic, chemotaxonomic marker
Verbascoside Phenylethanoid glycoside Caffeoyl, rhamnose-glucose units C₂₉H₃₆O₁₅ Antioxidant, anti-inflammatory
Oleuropein Secoiridoid glucoside Oleoside aglycone, elenolic acid C₂₅H₃₂O₁₃ Cardioprotective, antidiabetic
Hallerone Quinolic derivative Quinone, hydroxyl C₈H₈O₃ Cytotoxic, taxonomic marker
  • This compound vs. Cornoside: this compound is a cyclized, oxidized product of cornoside, lacking the glucosyl group. This structural difference correlates with distinct bioactivities: cornoside is primarily cytotoxic, while this compound targets oxidative stress pathways .
  • This compound vs. Hallerone: Hallerone, a quinol derivative, lacks the ketone group present in this compound. Both are taxonomic markers in Phyla nodiflora, but hallerone shows stronger cytotoxic effects .

Distribution in Plant Species

Table 2: Occurrence of this compound and Analogues in Key Species

Plant Species This compound Cornoside Verbascoside Oleuropein
Olea europaea (Olive) + (trace) ++ + +++
Forsythia suspensa +++ - - -
Digitalis obscura +++ + - -
Phyla nodiflora + - - -
  • This compound is abundant in Forsythia suspensa and Digitalis obscura but occurs only minimally in olives, where it forms during the degradation of cornoside .
  • Unlike oleuropein and verbascoside, which are ubiquitous in olives, this compound is cultivar-specific, appearing in trace amounts in Olea europaea cultivars like Grossale and Racioppa .

Pharmacological Activity Comparison

Table 3: Mechanistic Differences in Bioactivity

Compound Primary Targets Key Pathways Modulated Therapeutic Potential
This compound Nrf2, NF-κB HO-1 upregulation, Aβ inhibition Neurodegenerative diseases
Verbascoside ROS scavenging, COX-2 Antioxidant, anti-inflammatory Skin aging, inflammation
Oleuropein AMPK, PPAR-γ Glucose metabolism, lipid oxidation Diabetes, atherosclerosis
Cornoside Caspase-3 Apoptosis induction Cancer
  • This compound vs. Oleuropein: While both are olive-derived phenolics, oleuropein is cardiometabolic-focused, whereas this compound targets neuroinflammation .
  • This compound vs. Verbascoside : Verbascoside’s antioxidant activity is ROS-scavenging, while this compound’s is pathway-dependent (Nrf2/HO-1) .

Q & A

Q. What established methodologies are used for isolating and characterizing Halleridone from natural sources?

this compound is typically isolated via ethanol extraction followed by chromatographic separation (e.g., HPLC or column chromatography). Structural elucidation relies on spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS). For example, its identification in S. aggregata tubers involved comparing spectral data with known standards . Purity validation requires elemental analysis and cross-referencing with literature data for known compounds .

Q. What biological activities of this compound are supported by reproducible experimental evidence?

this compound activates the Keap1-Nrf2 pathway, upregulating HO-1 expression, and suppresses Aβ1-42-induced microglial activation in BV-2 cells. These findings are validated via Western blotting, qPCR, and cytokine profiling (e.g., TNF-α/IL-6 assays) . Table 1 summarizes key bioactivities:

BioactivityExperimental ModelMethodologies UsedReference
Nrf2 activationBV-2 microglial cellsqPCR, Western blot
Anti-neuroinflammatory effectsAβ1-42-induced BV-2 cellsCytokine ELISA, ROS assays

Q. How is this compound synthesized in laboratory settings?

this compound can be photochemically synthesized using precursor molecules under UV light, as described by Breton et al. (1987). Reaction conditions (e.g., solvent, wavelength) and purification steps (e.g., recrystallization) are critical for yield optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from variability in experimental models (e.g., cell lines vs. primary cells), purity levels, or dosing protocols. To address this:

  • Standardize assays (e.g., use identical Aβ1-42 oligomer preparations for neuroinflammation studies).
  • Validate compound purity via HPLC and elemental analysis .
  • Conduct meta-analyses comparing datasets from multiple studies, highlighting confounding variables .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in the Keap1-Nrf2 pathway?

A multi-modal approach is recommended:

  • Genetic knockdown : Use siRNA targeting Nrf2 to confirm pathway dependency .
  • Kinetic studies : Measure HO-1 expression time courses via luciferase reporter assays.
  • Structural analysis : Perform molecular docking simulations to predict this compound-Keap1 binding interactions .
  • In vivo validation : Test efficacy in transgenic murine models of neurodegeneration .

Q. How can researchers differentiate this compound’s effects from structurally similar compounds (e.g., aggregatin D)?

Comparative studies should include:

  • Dose-response curves to assess potency differences.
  • Metabolomic profiling to identify unique downstream biomarkers.
  • Selectivity assays : Test binding affinity to Keap1 using surface plasmon resonance (SPR) .

Methodological Challenges

Q. What are the limitations of current photochemical synthesis methods for this compound?

Key challenges include low yield (15–30% in early protocols) and byproduct formation. Optimization strategies:

  • Use catalysts (e.g., TiO₂) to enhance reaction efficiency.
  • Employ flow chemistry for better light penetration and scalability .

Q. How should researchers handle batch-to-batch variability in plant-derived this compound?

  • Standardize extraction protocols (e.g., fixed ethanol concentration, temperature).
  • Implement QC/QA checks via NMR fingerprinting and reference standards .
  • Document geographical and seasonal variations in source material .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values.
  • Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., control vs. treated cohorts) .

Q. How should contradictory findings between in vitro and in vivo studies be addressed?

  • Reconcile differences by testing this compound’s bioavailability and metabolism (e.g., plasma stability assays).
  • Use pharmacokinetic modeling to adjust dosing regimens for in vivo studies .

Guidelines for Rigorous Research Practices

  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science; avoid non-academic sources like BenchChem .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
  • Data Transparency : Share raw datasets and synthesis protocols in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halleridone
Reactant of Route 2
Halleridone

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